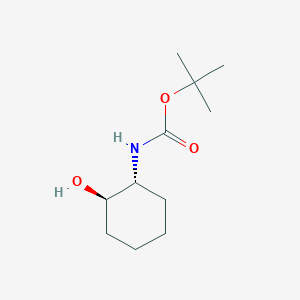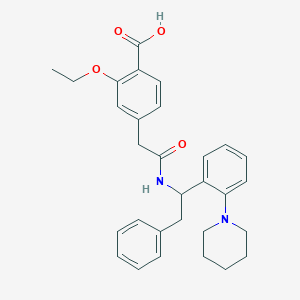
2-Desisopropyl-2-phenyl Repaglinide (Repaglinide Impurity)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Desisopropyl-2-phenyl Repaglinide is a compound with the molecular formula C30H34N2O4 . It is an impurity of Repaglinide, which is an antidiabetic drug used in addition to diet and exercise for blood sugar control in type 2 diabetes mellitus .
Molecular Structure Analysis
The molecular structure of 2-Desisopropyl-2-phenyl Repaglinide consists of a benzoic acid core with various functional groups attached. These include an ethoxy group at the 2-position, a carbamoylmethyl group at the 4-position, and a phenyl group .Physical And Chemical Properties Analysis
2-Desisopropyl-2-phenyl Repaglinide has a molecular weight of 486.6 g/mol. It has a computed XLogP3-AA value of 5.5, indicating its lipophilicity. It has 2 hydrogen bond donors and 5 hydrogen bond acceptors. The compound has a rotatable bond count of 10 .Scientific Research Applications
-
Pharmaceutical Research
- Application : Repaglinide is an antihyperglycemic drug used for the treatment of type 2 diabetes . It can rapidly promote insulin secretion and reduce the glycosylated haemoglobin (HbAlc) and postprandial glucose (PBG) in diabetic patients .
- Method : The synthesis of Repaglinide involves several steps starting from 3-hydroxyphenylacetic acid and involving esterification, formylation, oxidation, etherification and selective hydrolysis . The effect of reaction temperature, time, solvent and substrate ratios on the yield were studied in detail .
- Results : The new method makes the scale-up operation easier and the environmental problems are fewer . The impurities in the intermediate of the new route were also determined .
-
Nanotechnology and Drug Delivery
- Application : The formulation and optimization of Repaglinide nanoparticles using microfluidics for enhanced bioavailability and management of diabetes .
- Method : The study engineered repaglinide smart nanoparticles (Rp-Nc) utilizing microfluidic technology (Dolomite Y shape), and then performed in-vitro, in-vivo, and toxicity evaluations of them .
- Results : This method effectively generated nanocrystals with average particle sizes of 71.31 ± 11 nm and a polydispersity index (PDI) of 0.072 ± 12 .
-
Chemical Research
- Application : “2-Desisopropyl-2-phenyl Repaglinide” is a chemical compound with the molecular formula C30H34N2O4 . It is used in chemical research, particularly in the study of Repaglinide and its derivatives .
- Method : The compound can be synthesized and studied using various chemical techniques. The specific methods of application or experimental procedures would depend on the goals of the research .
- Results : The results or outcomes obtained would vary depending on the specific research objectives .
-
Proteomics Research
- Application : “2-Desisopropyl-2-phenyl Repaglinide-d5 (Repaglinide Impurity)” is used in proteomics research .
- Method : The compound is used in various biochemical experiments. The specific methods of application or experimental procedures would depend on the goals of the research .
- Results : The results or outcomes obtained would vary depending on the specific research objectives .
-
Chemical Structure Analysis
- Application : “2-Desisopropyl-2-phenyl Repaglinide” is a chemical compound with the molecular formula C30H34N2O4 . It is used in the study of chemical structures and properties .
- Method : The compound can be analyzed using various chemical techniques such as FTIR, 1H NMR, 13C NMR, HRMS and DSC .
- Results : The results or outcomes obtained would vary depending on the specific research objectives .
-
Biochemical Research
- Application : “2-Desisopropyl-2-phenyl Repaglinide-d5 (Repaglinide Impurity)” is used in biochemical research .
- Method : The compound is used in various biochemical experiments. The specific methods of application or experimental procedures would depend on the goals of the research .
- Results : The results or outcomes obtained would vary depending on the specific research objectives .
properties
IUPAC Name |
2-ethoxy-4-[2-oxo-2-[[2-phenyl-1-(2-piperidin-1-ylphenyl)ethyl]amino]ethyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O4/c1-2-36-28-20-23(15-16-25(28)30(34)35)21-29(33)31-26(19-22-11-5-3-6-12-22)24-13-7-8-14-27(24)32-17-9-4-10-18-32/h3,5-8,11-16,20,26H,2,4,9-10,17-19,21H2,1H3,(H,31,33)(H,34,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMMEOVDUOZDJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC2=CC=CC=C2)C3=CC=CC=C3N4CCCCC4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Desisopropyl-2-phenyl Repaglinide (Repaglinide Impurity) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

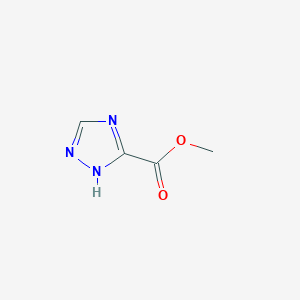
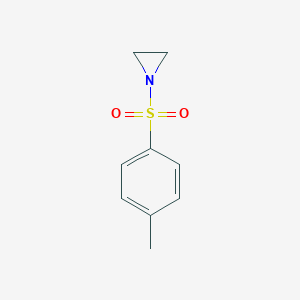
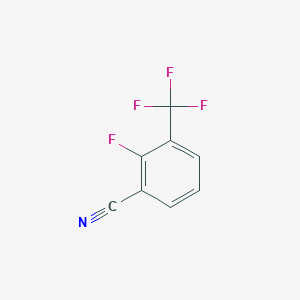
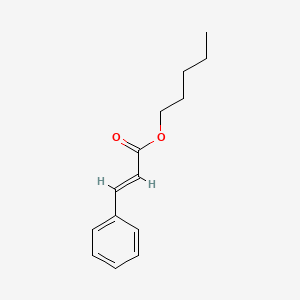
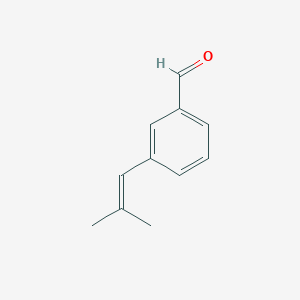
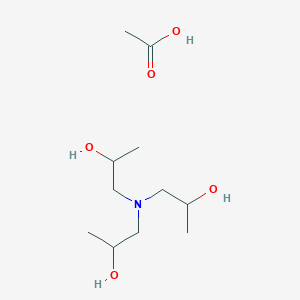
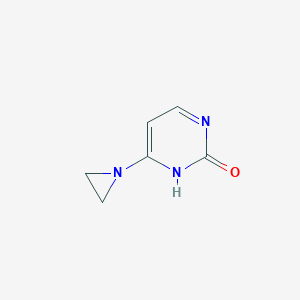
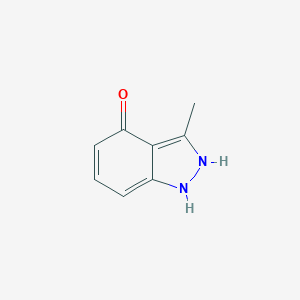
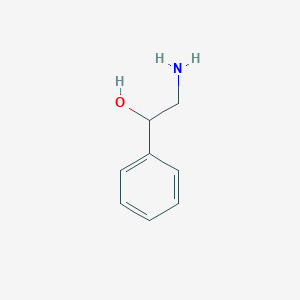
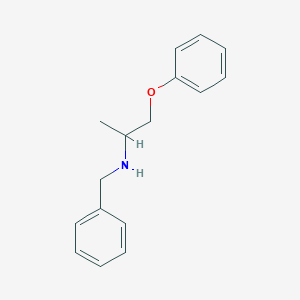
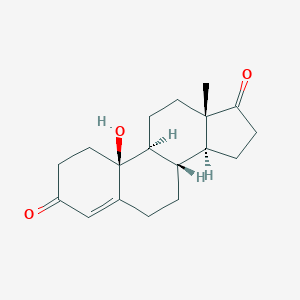
![1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea](/img/structure/B123478.png)
![2-(3-Hydroxybutan-2-yl)-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B123480.png)
